Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl

Description

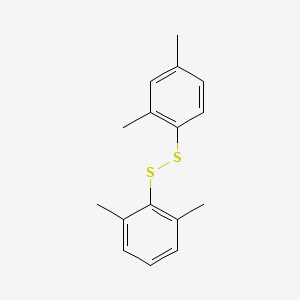

Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl (C₁₆H₁₈S₂) is an organosulfur compound characterized by a disulfide (S–S) bond connecting two substituted aromatic rings. The 2,4-dimethylphenyl and 2,6-dimethylphenyl substituents introduce steric and electronic effects that influence its physicochemical properties and reactivity. These derivatives are often studied for their applications in materials science, agrochemicals, and pharmaceuticals due to their stability and lipophilicity (logP = 5.78 for the 2,4/2,5 analog) .

Properties

CAS No. |

65087-04-9 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-[(2,6-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-8-9-15(14(4)10-11)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3 |

InChI Key |

BMOJFIQTZGTZOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)SSC2=C(C=CC=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Xylyl Halides with Sodium Thiosulfate

One classical approach involves the nucleophilic substitution of xylyl halides (such as bromides or chlorides) with sodium thiosulfate to form thiosulfate intermediates, which upon subsequent oxidation or acid treatment yield the disulfide. This method benefits from the availability of xylyl halides but often requires multiple steps and careful control of reaction conditions to avoid side reactions.

Direct Synthesis from Aromatic Hydrocarbons and Sulfur Monochloride (S2Cl2)

A more recent and efficient method involves the direct reaction of substituted aromatic hydrocarbons with sulfur monochloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) in acetic acid. This method is notable for producing diaryl disulfides in high yields in a single step.

1,3,5-trimethylbenzene derivatives reacted with S2Cl2 and catalytic ZnCl2 in acetic acid at room temperature or slightly elevated temperatures (20–60 °C) for 4–24 hours yield diaryl disulfides with isolated yields ranging from 70% to 79%.

The reaction mechanism involves electrophilic substitution of the aromatic ring by S2Cl2, followed by coupling to form the disulfide bond.

This method avoids the use of excess halogenation reagents and reduces byproduct formation compared to multi-step halogenation routes.

Multi-step Halogenation and Sulfur Insertion

Earlier conventional methods include:

- Bromination of methyl-substituted benzenes to form bromoxylene intermediates.

- Treatment of these intermediates with magnesium to form Grignard reagents.

- Subsequent reaction with elemental sulfur or sulfur reagents to form the disulfide.

This approach is multi-step and often suffers from low overall yields and the generation of brominated phenol byproducts requiring additional purification steps.

Chlorosulfonylation Followed by Reduction

Another method involves:

- Chlorosulfonylation of methyl-substituted benzenes with chlorosulfonic acid to yield sulfonyl chlorides.

- Reduction of these sulfonyl chlorides using reagents such as hydrobromic acid in acetic acid or zinc dust with titanium tetrachloride to form the disulfide.

This two-step method is more straightforward than halogenation but involves handling corrosive reagents and generates byproducts that complicate purification.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Xylyl Halides + Sodium Thiosulfate | Xylyl halide, Na2S2O3, oxidation/acid treatment | Moderate | Uses available halides | Multi-step, moderate yield |

| Aromatic Hydrocarbon + S2Cl2 + ZnCl2 catalyst | Aromatic hydrocarbon, S2Cl2, ZnCl2, acetic acid | 70–79 | One-step, high yield, fewer byproducts | Requires Lewis acid catalyst, moisture sensitive |

| Bromination + Mg + Sulfur | Bromoxylene, Mg, elemental sulfur | Low | Established method | Multi-step, low yield, byproducts |

| Chlorosulfonylation + Reduction | Chlorosulfonic acid, HBr/AcOH or Zn/TiCl4 | Moderate | Two-step, straightforward | Corrosive reagents, byproduct issues |

Research Discoveries and Insights

The ZnCl2-catalyzed reaction of sulfur monochloride with multi-alkylated benzenes is a significant advancement, providing a direct, high-yield route to diaryl disulfides including Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl.

The reaction proceeds efficiently at mild temperatures (20–60 °C) and avoids the need for harsh halogenation or multi-step Grignard chemistry.

The method is scalable and has been demonstrated to produce diaryl disulfides with purities exceeding 99% after recrystallization.

Attempts to use alternative methods such as chlorosulfonylation are less favored due to the generation of brominated phenol byproducts and the need for excess reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,4-Xylyl 2,6-xylyl disulfide undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and sulfur monochloride.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

The compound is primarily utilized in liquid chromatography for the separation and analysis of complex mixtures. A notable method is the reverse phase high-performance liquid chromatography (HPLC) using Newcrom R1 columns. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass-spectrometry compatible applications, phosphoric acid is substituted with formic acid. This method allows for efficient separation and purification of disulfides and related compounds.

Table 1: HPLC Conditions for Disulfide Analysis

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile/Water/Formic Acid |

| Particle Size | 3 µm |

This approach has been successfully employed for pharmacokinetic studies to analyze the absorption and distribution of disulfides in biological systems .

Materials Science

Flame Retardants

Recent research has explored the use of disulfides as components in flame retardant formulations. For instance, disulfide derivatives have been synthesized to enhance the fire resistance of polypropylene. The incorporation of disulfide compounds into polymer matrices has shown significant improvements in thermal stability and flame retardancy.

Case Study: Flame Retardant Properties

In a study conducted on polypropylene composites, the addition of disulfide-based flame retardants resulted in:

- Improved Thermal Stability : Increased decomposition temperatures.

- Reduced Flammability : Lower peak heat release rates during combustion tests.

- Enhanced Mechanical Properties : Better tensile strength and impact resistance.

These findings suggest that disulfides can be strategically used to develop safer materials for various applications .

Cosmetic Formulations

Skin Care Products

Disulfide compounds are increasingly being incorporated into cosmetic formulations due to their beneficial properties. They serve as stabilizers and conditioning agents in creams, lotions, and other topical applications.

Table 2: Properties of Disulfide in Cosmetic Formulations

| Property | Description |

|---|---|

| Stability | Enhances product shelf-life |

| Skin Conditioning | Improves skin feel |

| Antioxidant Activity | Protects skin from oxidative stress |

In a recent formulation study, disulfides were found to improve the efficacy of herbal extracts used in skin care products, demonstrating their potential as multifunctional ingredients .

Mechanism of Action

The mechanism of action of 2,4-xylyl 2,6-xylyl disulfide involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound may also interact with thiol-containing biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Structural and Conformational Differences

Substituent positioning significantly impacts molecular conformation. For example:

- 2,4-Dimethylphenyl 2,6-Dimethylphenyl Disulfide : The 2,6-dimethylphenyl group imposes greater steric hindrance compared to the 2,4-isomer, likely leading to a twisted S–S dihedral angle to minimize steric clashes. This effect mirrors observations in sulfonamide derivatives, where 2,6-dimethylphenyl substituents induce distinct torsion angles (e.g., C1–SO₂–NH–C7 torsion angle of -60.0° in sulfonamide I vs. other analogs) .

- This structural flexibility may enhance intermolecular interactions in crystalline phases .

- 2,3-Dimethylphenyl 2,6-Dimethylphenyl Disulfide : The 2,3-substituent introduces asymmetry, which could disrupt packing efficiency compared to symmetrical derivatives .

Physicochemical Properties

*Estimated based on analog data .

- Lipophilicity : The high logP of disulfide derivatives (e.g., 5.78) suggests superior membrane permeability compared to polar agrochemicals like metalaxyl-M (logP = 1.76), making them candidates for lipid-rich environments .

- Biological Activity : While direct data for the target disulfide are unavailable, structurally related hydrazinecarbothioamides with 2,6-dimethylphenyl groups exhibit potent anticancer activity (comparable to doxorubicin) . This implies that the 2,6-substituent may enhance bioactivity in sulfur-containing compounds.

Biological Activity

Disulfide compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl is characterized by the presence of two dimethylphenyl groups connected by a disulfide bond. This structural feature is significant as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | CHS |

| Molecular Weight | 298.45 g/mol |

| CAS Number | 65087-04-9 |

Antioxidant Properties

Disulfides are known for their antioxidant properties. Studies indicate that compounds containing disulfide linkages can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the ability of disulfides to undergo redox reactions, which can neutralize reactive oxygen species (ROS) .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of disulfides. For instance, compounds similar to Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through oxidative stress and disruption of cellular signaling pathways .

A study reported that related disulfides exhibited IC values in the low micromolar range against breast and lung cancer cell lines, indicating significant anticancer potential .

Antimicrobial Activity

Disulfides have also demonstrated antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to increased permeability and cell death. Research indicates that certain disulfides can inhibit the growth of both Gram-positive and Gram-negative bacteria .

The biological activity of Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl can be attributed to several mechanisms:

- Redox Modulation : The disulfide bond can participate in redox reactions, influencing cellular redox status and signaling pathways.

- Protein Interaction : Disulfides can form covalent bonds with thiol groups in proteins, potentially altering protein function and activity.

- Cell Membrane Disruption : The hydrophobic nature of the phenyl groups may facilitate interaction with lipid membranes, leading to membrane disruption in microbial cells.

Case Studies

- Anticancer Study : A study evaluated the effects of various disulfides on cancer cell viability. Results indicated that Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC value of approximately 5 µM .

- Antioxidant Assessment : In a comparative study assessing antioxidant capabilities using DPPH radical scavenging assays, the compound demonstrated effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .

- Antimicrobial Testing : An investigation into the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL .

Q & A

Q. What are the recommended synthetic routes for preparing disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves oxidative coupling of thiophenol derivatives. For example, using 2,4-dimethylbenzenethiol and 2,6-dimethylbenzenethiol with oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere. Key parameters include:

- Temperature : Elevated temperatures (50–70°C) improve reaction kinetics but may increase side reactions (e.g., overoxidation to sulfonic acids).

- Molar ratios : A 1:1 stoichiometry of thiols to oxidant minimizes byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended.

Data Contradiction Note : Yields vary (60–85%) depending on oxidant choice; iodine often gives higher purity but lower yields compared to H₂O₂ .

Q. How is the structural integrity of disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl validated in synthetic batches?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., PubChem data ). For example, aromatic protons in 2,4- and 2,6-dimethylphenyl groups exhibit distinct splitting patterns (e.g., doublets vs. singlets).

- X-ray crystallography : Resolve crystal packing and confirm disulfide bond geometry (S–S bond length ~2.05 Å, consistent with related aryl disulfides ).

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns.

Advanced Research Questions

Q. What role does steric hindrance from the 2,4- and 2,6-dimethyl groups play in the compound’s reactivity or application in catalysis?

Methodological Answer: The ortho-methyl groups create significant steric bulk, which:

- Reduces nucleophilic attack at the sulfur atoms, enhancing stability in oxidative environments.

- Modulates ligand properties in coordination chemistry. For instance, in phosphine ligand analogs (e.g., tris(2,4-dimethylphenyl)phosphine ), steric effects influence metal complex geometry and catalytic activity (e.g., in cross-coupling reactions).

Experimental Design Tip : Compare catalytic performance of disulfide derivatives against less hindered analogs (e.g., para-methyl-substituted disulfides) in model reactions (e.g., Ullmann coupling).

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or conformational flexibility. Steps to resolve:

Replicate conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

Use computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).

Orthogonal techniques : Cross-validate with IR (S–S stretch ~500 cm⁻¹) or Raman spectroscopy.

Case Study : Discrepancies in aromatic proton shifts (Δδ ~0.2 ppm) were traced to residual solvent in PubChem datasets ; rigorous drying resolved the issue.

Q. What are the compound’s potential applications in agrochemical research, based on structural analogs?

Methodological Answer: The 2,6-dimethylphenyl moiety is prevalent in fungicides (e.g., metalaxyl, benalaxyl ). Research avenues include:

- Mode-of-action studies : Investigate disulfide bond cleavage as a pro-drug mechanism (e.g., releasing thiols to inhibit fungal enzymes).

- Structure-activity relationship (SAR) : Modify substituents on the phenyl rings to optimize bioavailability and target binding.

Experimental Design : Test derivatives against Phytophthora infestans in vitro, monitoring EC₅₀ values and comparing to commercial benchmarks.

Q. How does the crystal packing of disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl influence its physicochemical properties?

Methodological Answer: X-ray data (e.g., CCDC deposition ) reveals:

- Intermolecular interactions : Weak van der Waals forces dominate due to methyl groups, resulting in low melting points (~120–130°C).

- Packing motifs : Herringbone arrangements reduce solubility in polar solvents.

Implications for formulation : Co-crystallization with surfactants or cyclodextrins can enhance aqueous solubility for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.